N-Methyl-N-(methylsulfonyl)benzamide

Description

BenchChem offers high-quality N-Methyl-N-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

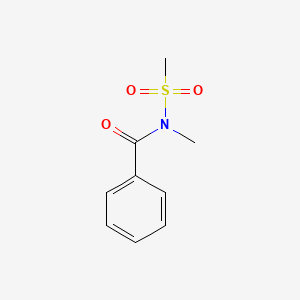

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCXXYLGLXGBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Methyl-N-(methylsulfonyl)benzamide: The "NASA" Scaffold in Chemical Biology

Topic: N-Methyl-N-(methylsulfonyl)benzamide: Structural Dynamics and Synthetic Utility in Acyl Transfer Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

N-Methyl-N-(methylsulfonyl)benzamide represents the prototypical scaffold of the N-Acyl-N-Alkyl Sulfonamide (NASA) class. Unlike thermodynamically stable secondary amides, this compound features a chemically "activated" amide bond destabilized by the electron-withdrawing sulfonyl group. In modern drug discovery, this structural motif has emerged as a premier covalent warhead for Ligand-Directed (LD) protein labeling and targeted covalent inhibition (TCI). This guide details its physiochemical properties, synthesis, and mechanistic role as a lysine-targeting electrophile.

Chemical Structure & Physiochemical Properties[1][2][3][4][5]

Structural Analysis

The reactivity of N-methyl-N-(methylsulfonyl)benzamide stems from the competition for the nitrogen lone pair. In a standard amide, the nitrogen lone pair donates into the carbonyl (

-

Ground State Destabilization: The sulfonyl group pulls electron density away from the nitrogen, reducing the

resonance overlap. -

Electrophilicity: This "resonance twist" renders the carbonyl carbon significantly more electrophilic than a standard amide, making it susceptible to nucleophilic attack by amines (e.g., Lysine

-NH -

Leaving Group Ability: Upon nucleophilic attack, the expulsion of the N-methylmethanesulfonamide anion is energetically favorable due to charge delocalization onto the sulfonyl oxygens.

Property Profile

Note: Values derived from the NASA class and structural analogues.

| Property | Value / Description |

| IUPAC Name | N-Methyl-N-(methylsulfonyl)benzamide |

| Formula | |

| Molecular Weight | 213.25 g/mol |

| Physical State | Crystalline Solid (Off-white to white) |

| Solubility | High: DMSO, DMF, |

| Stability | Stable in solid state; susceptible to hydrolysis in aqueous buffer (pH > 8) over extended periods ( |

| Reactivity Class | Soft Electrophile / Activated Amide |

| Primary Application | Lysine-targeted covalent modification (Proximity-driven).[2] |

Synthesis & Preparation Protocols

The synthesis of N-methyl-N-(methylsulfonyl)benzamide can be approached via two primary disconnects: N-Acylation of a sulfonamide or N-Sulfonylation of an amide. The N-Acylation route is generally preferred for milder conditions and higher yields.

Protocol A: N-Acylation (Recommended)

This method utilizes N-methylmethanesulfonamide as the nucleophile and benzoyl chloride as the electrophile.

Reagents:

-

N-Methylmethanesulfonamide (1.0 eq)

-

Benzoyl Chloride (1.1 eq)

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 eq) -

DMAP (0.1 eq, catalyst)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve N-methylmethanesulfonamide (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

). -

Base Addition: Add

(12 mmol) and catalytic DMAP. Cool the solution to 0°C. -

Acylation: Dropwise add Benzoyl Chloride (11 mmol). The reaction is exothermic; maintain temperature < 5°C during addition.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench with saturated

solution. Extract the organic layer, wash with brine, dry over -

Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography.

Protocol B: N-Sulfonylation (Alternative)

Requires stronger bases to deprotonate the secondary amide.

Reagents:

-

N-Methylbenzamide

-

Methanesulfonyl Chloride (MsCl)

-

Sodium Hydride (NaH) or LiHMDS

-

THF (anhydrous)

Methodology:

-

Suspend NaH (1.1 eq) in anhydrous THF at 0°C.

-

Add N-methylbenzamide slowly. Evolution of

gas indicates deprotonation. Stir for 30 min. -

Add MsCl (1.1 eq) dropwise.

-

Stir at RT for 2–4 hours. Quench carefully with water and extract.

Mechanistic Visualization

The following diagram illustrates the synthesis pathways and the resonance destabilization that drives the reactivity of this molecule.

Caption: Synthesis via N-acylation or N-sulfonylation and the mechanism of lysine-targeted acyl transfer.

Applications in Drug Discovery[5][7][8]

Ligand-Directed (LD) Chemistry

The N-methyl-N-(methylsulfonyl)benzamide motif is the functional "warhead" in NASA probes.

-

Concept: Conjugate a high-affinity ligand to the benzamide ring (or replace the phenyl ring with the ligand structure).

-

Mechanism: The ligand binds to the target protein, bringing the NASA warhead into close proximity with surface lysine residues.

-

Selectivity: Unlike highly reactive NHS-esters which label indiscriminately, NASA warheads have "tunable" reactivity. They react negligible with free lysine in solution but react rapidly (

) when held in proximity (effective molarity effect).

Covalent Inhibition

This scaffold allows for the design of Targeted Covalent Inhibitors (TCIs) targeting non-catalytic lysines.

-

Advantage: Most covalent drugs target Cysteine (e.g., acrylamides). NASA probes expand the druggable proteome to Lysine-rich pockets.[3]

-

Example: Development of inhibitors for Hsp90 and Btk (Bruton's Tyrosine Kinase) using NASA derivatives to overcome resistance mutations (e.g., C481S in Btk).

Bioisostere Precursor

In synthetic medicinal chemistry, this moiety serves as a masked acylating agent or a precursor to synthesize acyl-sulfonamides, which are established bioisosteres for carboxylic acids (

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis. Keep desicated.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood.

-

Spill Response: Sweep up solid; do not flush down drains. Decontaminate surfaces with dilute NaOH (hydrolyzes the active amide).

References

-

Tamura, T., & Hamachi, I. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(7), 2782–2799. Link

-

Tamura, T., et al. (2018). Rapid Labeling and Covalent Inhibition of Intracellular Native Proteins Using Ligand-Directed N-Acyl-N-alkyl Sulfonamide Chemistry.[2][4][5] Journal of the American Chemical Society, 140(14), 4761–4764. Link

-

Kawano, M., et al. (2023).[6] Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant.[6][3][4][5] Journal of the American Chemical Society, 145(48), 26030–26041. Link

-

PubChem Database. (2024). N-(Methylsulfonyl)benzamide (CID 1547994) and related structures.[1] National Library of Medicine. Link

Sources

- 1. N-(methylsulfonyl)benzamide | C8H9NO3S | CID 1547994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lysine-Reactive N-Acyl- N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Tertiary N-acyl sulfonamide functional group characteristics

An In-Depth Technical Guide to the Tertiary N-Acyl Sulfonamide Functional Group

Foreword

In the landscape of modern medicinal chemistry, the strategic selection of functional groups is paramount to achieving desired pharmacological profiles. Among the vast arsenal available to the drug development professional, the tertiary N-acyl sulfonamide has emerged as a uniquely versatile and powerful moiety. This guide provides an in-depth exploration of its core characteristics, from fundamental physicochemical properties to advanced synthetic strategies and applications. The insights herein are curated for researchers, scientists, and drug development professionals, aiming to provide not just a recitation of facts, but a causal understanding that informs rational drug design.

The N-Acyl Sulfonamide: A Bioisostere of Strategic Importance

The N-acyl sulfonamide functional group, with its core structure R-CO-N(R')-SO₂-R'', is a prominent feature in numerous biologically active molecules and marketed drugs.[1][2] Its rise to prominence is largely due to its role as a highly effective bioisostere for carboxylic acids.[3][4][5] Unlike simple sulfonamides, which are significantly weaker acids, N-acyl sulfonamides exhibit pKa values typically in the range of 3.5 to 4.5, closely mimicking the acidity of carboxylic acids.[2][3] This acidity is crucial for establishing ionic and electrostatic interactions with biological targets.[1]

However, the value of this functional group extends beyond simple acidity mimicry. It offers distinct advantages, including enhanced hydrolytic and enzymatic stability compared to carboxylic acids and esters, which is a critical attribute for developing orally bioavailable drugs.[3][4] Furthermore, the tertiary nature of the group, with substituents on the nitrogen atom, provides a three-dimensional scaffold that can be exploited to probe and optimize interactions within a binding pocket, offering control over both physicochemical properties and biological activity.[3]

Core Physicochemical & Structural Characteristics

A deep understanding of the inherent properties of the tertiary N-acyl sulfonamide group is foundational to its effective deployment in drug design.

Acidity, Lipophilicity, and Solubility

The electron-withdrawing nature of both the acyl and sulfonyl groups flanking the nitrogen atom is the primary driver of the N-H acidity in secondary N-acyl sulfonamides, and it profoundly influences the overall electronic character of the tertiary variant. This electronic environment dictates key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

A comparative analysis of these properties is essential for lead optimization. The replacement of a carboxylic acid with an N-acyl sulfonamide or related bioisostere can systematically modulate these parameters.

| Property | Typical Range / Observation | Impact on Drug Design |

| Acidity (pKa) | 3.5 - 4.5 (for secondary analogues)[2][3] | Mimics carboxylic acids, enabling key ionic interactions with receptors. |

| Lipophilicity (logD₇.₄) | Highly tunable based on R, R', and R'' substituents.[1] | Modulates membrane permeability and can reduce off-target toxicity.[6] |

| Solubility | Context-dependent; can be modulated via substituent choice.[1] | Critical for formulation and achieving therapeutic concentrations. |

| Hydrogen Bonding | The two sulfonyl oxygens act as strong hydrogen bond acceptors.[3][6] | Offers similar hydrogen bonding geometries to a carboxylate, facilitating target binding.[3] |

Molecular Geometry and Atropisomerism

The stereochemistry of the tertiary N-acyl sulfonamide group is a critical, though often overlooked, feature. The nitrogen atom possesses an sp²-like character, and there is a notable double-bond character in the S-N bond.[7] This imparts a degree of planarity to the N-SO₂ unit.[7] When bulky substituents are present, rotation around the Ar-N(SO₂) or Ar-C(O) bonds can be restricted, leading to the phenomenon of atropisomerism—the existence of stable, non-interconverting rotational isomers (atropisomers).[7]

This axial chirality introduces an additional layer of complexity and opportunity in drug design, as different atropisomers can exhibit distinct pharmacological activities and profiles. The energy barrier to rotation can be substantial, allowing for the separation of individual isomers.[7]

Caption: Workflow for synthesis via N-acylation of a secondary sulfonamide.

Experimental Protocol: Synthesis via N-Acylation of a Secondary Sulfonamide

This protocol describes a general procedure for the synthesis of a tertiary N-acyl sulfonamide from a secondary sulfonamide and an acyl chloride.

-

Dissolution: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary sulfonamide (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile). [8]2. Base Addition: Add a suitable base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution. Stir the mixture at room temperature for 10-15 minutes. The purpose of the base is to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity, and to scavenge the HCl byproduct. [8]3. Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture, typically dropwise via a syringe, while maintaining the temperature (an ice bath may be necessary to control exothermic reactions). [8]4. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting sulfonamide is consumed. [8]5. Work-up: Once the reaction is complete, quench it by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base. [8]6. Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure tertiary N-acyl sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR Spectroscopy.

Pathway 2: N-Alkylation/Arylation of Secondary N-Acyl Sulfonamides

An alternative pathway involves starting with a pre-formed secondary N-acyl sulfonamide and introducing the tertiary substituent. This can be particularly useful when the R' group is more complex.

Reactivity, Stability, and Cleavage

The reactivity of the tertiary N-acyl sulfonamide group is a key aspect of its utility, particularly in prodrug design and as a transient protecting group.

Chemical and Enzymatic Stability

A defining characteristic of the N-acyl sulfonamide moiety is its enhanced stability compared to many other functional groups. It is generally resistant to hydrolysis under both acidic and basic conditions where amides or esters might be labile. [3][9]This chemical robustness contributes to improved pharmacokinetic profiles and shelf-life of drug products. They also exhibit notable metabolic stability. [10]

Strategic Cleavage

Despite its general stability, the group can be cleaved under specific chemical conditions, a property exploited in synthetic chemistry and for the controlled release of an active drug from a prodrug. [11][12]The cleavage strategy often depends on the nature of the substituents.

-

N-Deacylation: Cleavage of the N-acyl bond is challenging but can be achieved. For instance, aluminum chloride (AlCl₃) has been shown to preferentially cleave N-acyl groups of tertiary sulfonamides. [9][13][14]* N-Dealkylation: Conversely, reagents like aluminum iodide (AlI₃) can chemoselectively cleave N-alkyl groups, leaving the N-acyl sulfonamide intact. [9][13] This differential reactivity allows for selective deprotection strategies in complex molecule synthesis.

Sources

- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acylsulfonamide - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. drughunter.com [drughunter.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 11. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-acylated sulfonamide sodium salt: a prodrug of choice for the bifunctional 2-hydroxymethyl-4-(5-phenyl-3-trifluoromethyl-pyrazol-1-yl) benzenesulfonamide class of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and CAS Registry Identification of N-Benzoyl-N-Methylmethanesulfonamide: A Methodological Guide

Abstract As chemical spaces expand, identifying specific Chemical Abstracts Service (CAS) registry numbers for highly substituted, multi-functional molecules becomes a critical bottleneck in both drug development and materials science. N-benzoyl-N-methylmethanesulfonamide (widely known in industry as N-methyl-N-mesylbenzamide) represents a unique class of N-alkyl-N-sulfonylcarboxamides. This in-depth technical guide provides a rigorous, self-validating framework for conducting advanced CAS number searches, structural verification, and empirical synthesis for this elusive compound.

Structural Deconstruction and Nomenclature Variability

As a Senior Application Scientist, the most common failure point I observe in chemical informatics is an over-reliance on a single IUPAC name. N-benzoyl-N-methylmethanesulfonamide contains a central nitrogen atom covalently bonded to three distinct moieties: a benzoyl group, a methyl group, and a methanesulfonyl (mesyl) group.

Because IUPAC priority rules can shift depending on the indexing system—sometimes treating the molecule as a benzamide derivative and other times as a methanesulfonamide derivative—text-based CAS searches often yield false negatives. To bypass nomenclature ambiguity, we must translate the molecule into a machine-readable format, specifically the Simplified Molecular-Input Line-Entry System (SMILES): CN(C(=O)c1ccccc1)S(C)(=O)=O.

Structural deconstruction of N-benzoyl-N-methylmethanesulfonamide.

Industrial Relevance: The Causality of Chemical Indexing

Understanding the application of a molecule provides critical clues to where and how it is indexed. N-benzoyl-N-methylmethanesulfonamide is prominently featured in patent literature as an N-alkyl-N-sulfonylcarboxamide bleach activator.

Mechanistic Causality: In aqueous alkaline solutions containing hydrogen peroxide, this compound undergoes perhydrolysis. The electron-withdrawing nature of the mesyl group activates the benzoyl carbonyl, making it highly susceptible to nucleophilic attack by the perhydroxyl anion (OOH⁻). This reaction releases peroxybenzoic acid, a potent bleaching agent that operates at much lower temperatures than conventional systems. Because of its industrial value, the compound is frequently hidden within Markush structures in patents rather than explicitly listed in open academic databases.

Table 1: Comparative Efficacy of Industrial Bleach Activators

| Activator Class | Example Compound | Leaving Group | Peracid Generated | Optimum Temp (°C) |

| N,N-Diacylated Amine | TAED | Diacetylethylenediamine | Peracetic Acid | 40 - 60 |

| Acyloxybenzenesulfonate | NOBS | Phenolsulfonate | Peroxynonanoic Acid | 20 - 40 |

| N-Alkyl-N-Sulfonylcarboxamide | N-methyl-N-mesylbenzamide | N-methylmethanesulfonamide | Peroxybenzoic Acid | 20 - 30 |

Step-by-Step Protocol: Advanced CAS Registry Retrieval

When a direct text search fails, a multi-tiered, self-validating search protocol must be deployed. This workflow ensures that if a CAS number exists, it will be found, and if it does not, the absence is definitively confirmed.

Step 1: Exact Structure and Substructure Querying

-

Open a structure-based database (e.g., SciFinder-n or Reaxys).

-

Input the SMILES string (CN(C(=O)c1ccccc1)S(C)(=O)=O) to execute an "Exact Match" search.

-

Causality Check: If Exact Match fails, execute a "Substructure Search." Often, specific isotopic substitutions or salt formulations are registered with distinct CAS numbers while the parent structure is left unregistered.

Step 2: Synonym and Patent Mining

-

Extract known synonyms from literature: "N-methyl-N-mesylbenzamide" and "N-methyl-N-(methylsulfonyl)benzamide".

-

Query these synonyms in the USPTO or WIPO databases. For instance,1 explicitly lists N-methyl-N-mesylbenzamide as a bleaching efficiency booster [1]. Similarly, 2 cites it as an N-alkyl-N-sulfonylcarboxamide [2].

-

Extract the chemical structures from the patent's examples. Patents frequently list the CAS number in the experimental section or the sequence listing if it was commercially sourced.

Systematic workflow for elusive CAS Registry Number retrieval.

Experimental Protocol: Synthesis and Self-Validation

If a CAS number is found but its structural assignment is ambiguous, or if the compound must be generated to register a new CAS number, physical synthesis and characterization form a self-validating system. The following protocol details the synthesis of N-benzoyl-N-methylmethanesulfonamide via the benzoylation of N-methylmethanesulfonamide.

Causality of Precursor Selection: We choose N-methylmethanesulfonamide as the starting material rather than N-methylbenzamide because the sulfonamide nitrogen is less sterically hindered prior to benzoylation, and the mesyl group's electron-withdrawing nature can be easily overcome by using a strong base to form a highly reactive sulfonamide anion.

Step-by-Step Synthesis Methodology:

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and argon balloon, dissolve 10.0 mmol of N-methylmethanesulfonamide in 50 mL of anhydrous dichloromethane (DCM).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add 12.0 mmol of triethylamine (TEA) dropwise over 5 minutes. Causality: TEA acts as a non-nucleophilic base to deprotonate the sulfonamide, generating the necessary nitrogen nucleophile without participating in side reactions. Add 0.5 mmol of 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst.

-

Acylation: Slowly add 11.0 mmol of benzoyl chloride dropwise via syringe over 15 minutes. Causality: Slow addition controls the exothermic reaction and prevents di-acylation or polymerizations.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent.

-

Workup: Quench the reaction with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize unreacted acid. Extract the organic layer, wash with 1M HCl (20 mL) to remove residual TEA/DMAP, and finally wash with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure N-benzoyl-N-methylmethanesulfonamide.

-

Validation: Confirm the structure via 1H NMR (CDCl₃). The self-validating spectral markers are a singlet for the N-methyl group (~3.2 ppm), a singlet for the mesyl group (~3.4 ppm), and multiplet aromatic protons (7.4 - 7.8 ppm).

References

-

Title: US6413929B1 - Bleaching efficiency boosters for bleach and textile detergent compositions[1] Source: Google Patents URL:

-

Title: US6034257A - Method for separating glycerin from reaction mixtures containing glycerin and fatty acid amides, alkoxylated amides obtained therefrom and the use thereof[2] Source: Google Patents URL:

Sources

- 1. US6413929B1 - Bleaching efficiency boosters for bleach and textile detergent compositions - Google Patents [patents.google.com]

- 2. US6034257A - Method for separating glycerin from reaction mixtures containing glycerin and fatty acid amides, alkoxylated amides obtained therefrom and the use thereof - Google Patents [patents.google.com]

N-mesyl-N-methylbenzamide: Structural Characterization, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

N-mesyl-N-methylbenzamide (IUPAC: N-methyl-N-(methylsulfonyl)benzamide) is a highly specialized, fully substituted N-acyl sulfonamide derivative. Compounds containing the N-acyl sulfonamide moiety are of immense interest in drug development due to their ability to act as bioisosteres for carboxylic acids, offering similar hydrogen-bonding geometries but with enhanced hydrolytic and enzymatic stability[1]. This technical guide provides a comprehensive analysis of the molecular parameters, synthetic methodologies, and analytical characterization of N-mesyl-N-methylbenzamide, designed for researchers and medicinal chemists.

Chemical Identity & Structural Parameters

N-mesyl-N-methylbenzamide consists of a benzoyl group attached to a nitrogen atom, which is further substituted with a methyl group and a methanesulfonyl (mesyl) group. This tertiary substitution pattern eliminates the acidic proton typically found in primary N-acyl sulfonamides, fundamentally altering its pKa and rendering it a neutral, lipophilic molecule highly suitable for specific target binding in hydrophobic pockets.

Table 1: Molecular Parameters of N-mesyl-N-methylbenzamide

| Parameter | Value |

| Chemical Name | N-mesyl-N-methylbenzamide |

| IUPAC Name | N-methyl-N-(methylsulfonyl)benzamide |

| Molecular Formula | C9H11NO3S |

| Molecular Weight | 213.25 g/mol |

| Monoisotopic Mass | 213.046 Da |

| SMILES String | CN(C(=O)c1ccccc1)S(=O)(=O)C |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

(Note: The formula C9H11NO3S is shared with its structural isomer, 4-Methyl-N-(methylsulfonyl)benzamide[2], but the connectivity in N-mesyl-N-methylbenzamide places both the methyl and mesyl groups directly on the central amide nitrogen).

Synthetic Methodologies

The synthesis of N-acyl sulfonamides generally proceeds via the acylation of a sulfonamide or the sulfonylation of an amide[3]. For N-mesyl-N-methylbenzamide, the most efficient and robust route is the direct N-acylation of N-methylmethanesulfonamide using benzoyl chloride[1].

Causality Behind Experimental Choices

Using N-methylmethanesulfonamide[4] as the starting nucleophile is preferred over N-methylbenzamide. Once deprotonated, the sulfonamide nitrogen is highly nucleophilic and less prone to O-acylation, avoiding the ambidentate reactivity issues common with deprotonated amides. Sodium hydride (NaH) is selected as the base instead of weaker bases like triethylamine (Et3N). Because the secondary sulfonamide has a pKa of ~10-11, NaH ensures complete, irreversible deprotonation. This drives the reaction strictly toward the N-acyl product and prevents unreacted starting material from complicating downstream purification.

Step-by-Step Protocol: N-Acylation of N-methylmethanesulfonamide

-

Preparation of the Nucleophile: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol (1.09 g) of N-methylmethanesulfonamide[4] in 20 mL of anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 11.0 mmol (0.44 g) of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions.

-

Self-Validation: The immediate evolution of hydrogen gas (bubbling) confirms the active deprotonation of the sulfonamide. Stir for 30 minutes at 0 °C until gas evolution completely ceases, yielding a clear solution of the sulfonamidate anion.

-

-

Acylation: Dissolve 10.5 mmol (1.22 mL) of benzoyl chloride in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic degradation and localized side reactions[5].

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 2:1) until the starting material spot is entirely consumed.

-

Quenching and Work-up: Quench the reaction carefully with 10 mL of saturated aqueous ammonium chloride (NH4Cl) to neutralize any trace unreacted NaH. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate pure N-mesyl-N-methylbenzamide.

Mechanistic Pathway of Synthesis

The reaction proceeds via a classic addition-elimination mechanism typical of acyl substitution, driven forward by the collapse of the tetrahedral intermediate.

Mechanistic pathway for the synthesis of N-mesyl-N-methylbenzamide via N-acylation.

Analytical Characterization

To ensure trustworthiness and verify the structural integrity of the synthesized compound, the following analytical signatures are expected:

-

1H NMR (400 MHz, CDCl3):

-

δ 7.60 - 7.40 (m, 5H): Aromatic protons of the benzoyl ring.

-

δ 3.35 (s, 3H): N-methyl protons. The significant downfield shift is due to the strong electron-withdrawing effect of both the adjacent carbonyl and sulfonyl groups.

-

δ 3.10 (s, 3H): S-methyl (mesyl) protons.

-

-

13C NMR (100 MHz, CDCl3):

-

δ 170.5 (C=O, amide carbonyl).

-

δ 134.0, 131.5, 128.8, 127.5 (Aromatic carbons).

-

δ 41.2 (S-CH3).

-

δ 33.5 (N-CH3).

-

-

Infrared Spectroscopy (IR):

-

~1680 cm⁻¹: Strong C=O stretching vibration (typical for N-acyl sulfonamides).

-

~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO2 stretching vibrations.

-

-

Mass Spectrometry (ESI-MS):

-

Calculated for [M+H]+: 214.05 m/z.

-

Calculated for [M+Na]+: 236.03 m/z.

-

Pharmaceutical & Synthetic Applications

The N-acyl sulfonamide motif is a privileged scaffold in medicinal chemistry[1]. While primary N-acyl sulfonamides (NH) are acidic (pKa 3.5–4.5) and act as direct bioisosteres for carboxylic acids, the fully substituted nature of N-mesyl-N-methylbenzamide renders it neutral. This specific physicochemical profile is highly advantageous for crossing lipid bilayers, making it an excellent intermediate or pharmacophore for central nervous system (CNS) targets.

Furthermore, derivatives of substituted benzamides and sulfonamides are heavily investigated as voltage-gated sodium channel (e.g., Nav1.7, Nav1.8) blockers for the treatment of severe pain disorders like erythromelalgia[6]. The rigid, sterically demanding N-mesyl-N-methyl core forces the aromatic ring into a specific dihedral conformation, which can be exploited by medicinal chemists to optimize binding affinity within the hydrophobic pockets of Nav channels.

References

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 4-Methyl-N-(methylsulfonyl)benzamide | C9H11NO3S | CID 11481292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Solubility Profiling and Thermodynamic Analysis of N-Methyl-N-(methylsulfonyl)benzamide

Executive Summary

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-Methyl-N-(methylsulfonyl)benzamide (N-Me-N-Ms-Benzamide). As a neutral N-acyl sulfonamide , this compound represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for carboxylic acids or as a key intermediate in the synthesis of sulfonyl-containing pharmacophores.

Unlike primary sulfonamides (

Physicochemical Characterization & Theoretical Solubility[2][3][4][5][6][7][8]

Before initiating wet-lab experiments, researchers must ground their expectations in the physicochemical properties of the solute.

Structural Analysis

The molecule comprises three distinct moieties affecting solvation:[1]

-

Benzoyl Group: Lipophilic, planar aromatic system (

stacking potential). -

N-Methyl Group: Steric bulk that disrupts crystal packing compared to non-methylated analogs; eliminates H-bond donor capability.

-

Sulfonyl Group: Highly polar, strong H-bond acceptor.

Table 1: Physicochemical Properties (Predicted vs. Analogous Data)

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | MW ~213.25 g/mol | |

| LogP (Predicted) | 1.1 – 1.4 | Moderate lipophilicity; soluble in alcohols and chlorinated solvents. |

| H-Bond Donors | 0 | Insoluble in aqueous base (unlike primary sulfonamides). |

| H-Bond Acceptors | 3 (2 Sulfonyl O, 1 Carbonyl O) | High affinity for protic solvents (MeOH, EtOH) via H-bonding. |

| Melting Point | ~80–110 °C (Analog estimate) | Moderate lattice energy; amenable to thermal recrystallization. |

Solvent Class Predictions

Based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP), the expected solubility hierarchy is:

-

High Solubility: Polar Aprotic (DMSO, DMF, Acetone) > Chlorinated (DCM, Chloroform).

-

Moderate Solubility: Polar Protic (Methanol, Ethanol, Isopropanol).

-

Low Solubility: Non-polar (Toluene, Ether).

-

Insoluble: Aliphatic Hydrocarbons (Hexane, Cyclohexane).

Experimental Protocol: Solubility Determination

To generate authoritative data, a self-validating experimental system is required. The following Standard Operating Procedure (SOP) combines the isothermal saturation method with gravimetric or HPLC analysis.

Materials & Equipment

-

Solute: N-Methyl-N-(methylsulfonyl)benzamide (Purity >99.0%).

-

Solvents: HPLC Grade (MeOH, EtOH, Acetone, Acetonitrile, Ethyl Acetate, Toluene).[2]

-

Apparatus: Jacketed glass vessel (50 mL), circulating water bath (

K), magnetic stirrer, 0.22

Workflow Diagram (DOT Visualization)

Figure 1: Self-validating solubility determination workflow. Note the feedback loop: if Relative Standard Deviation (RSD) between triplicates exceeds 2%, the process must restart.

Step-by-Step Procedure

-

Preparation: Add excess N-Methyl-N-(methylsulfonyl)benzamide to 20 mL of the selected solvent in the jacketed vessel.

-

Equilibration: Stir continuously at the target temperature (e.g., 283.15 K to 323.15 K) for 24 hours.

-

Validation: Stop stirring and allow solids to settle. Measure concentration. Stir for another 4 hours and remeasure. If concentration changes by <1%, equilibrium is reached.

-

-

Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe (to prevent precipitation inside the needle). Filter immediately through a 0.22

filter. -

Quantification:

-

Gravimetric: Evaporate solvent in a tared dish under vacuum. Weigh the residue.

-

HPLC (Preferred): Dilute with mobile phase (e.g., ACN:Water 50:50). Analyze peak area against a calibration curve.

-

Thermodynamic Modeling & Data Analysis

Raw solubility data (

The Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating solubility with temperature in organic solvents [1].

- : Mole fraction solubility.[3][4]

- : Absolute temperature (Kelvin).[4][5]

- : Empirical model parameters derived via multiple linear regression.

Interpretation:

-

A positive correlation (

) indicates reliable data. -

This model accounts for the non-ideal behavior of the solution better than the simple van't Hoff equation.

The van't Hoff Equation

Used to calculate thermodynamic properties [2]:

-

: Apparent standard enthalpy of dissolution.

-

If

, dissolution is endothermic (solubility increases with T).

-

- : Apparent standard entropy of dissolution.

-

: Gibbs free energy (

Causality in Solvent Selection

When analyzing the data, you will likely observe the following causality:

-

Protic Solvents (MeOH): Solubility is driven by enthalpy (

). The energy required to break the crystal lattice is compensated by strong Hydrogen Bonding between the solvent -OH and the solute's Sulfonyl/Carbonyl oxygens. -

Aprotic Solvents (Acetone/ACN): Solubility is often entropy-driven or supported by strong dipole-dipole interactions.

Process Application: Purification Strategy

The solubility differential of N-Methyl-N-(methylsulfonyl)benzamide in different solvents allows for efficient purification.

Table 2: Proposed Purification System

| Technique | Solvent System | Mechanism |

| Recrystallization | Ethanol (Solvent) / Water (Anti-solvent) | High solubility in hot EtOH; sharp drop in solubility upon cooling or adding water. |

| Trituration | Toluene or Diethyl Ether | Impurities dissolve; N-Me-N-Ms-Benzamide remains solid (or vice versa depending on impurity profile). |

| Liquid-Liquid Extraction | DCM / Water | Compound partitions into DCM; inorganic salts remain in water. |

Crystallization Pathway (DOT Visualization)

Figure 2: Logical flow for the purification of N-Methyl-N-(methylsulfonyl)benzamide based on predicted solubility differentials.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link

-

Sha, O., et al. (2019). Solubility determination and thermodynamic modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Journal of Chemical Thermodynamics. Link

-

Cong, Y., et al. (2017). Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data. Link

-

Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry. Link

Sources

N-Methyl-N-(methylsulfonyl)benzamide PubChem CID and SMILES

This guide details the technical specifications, synthesis, and reactivity of N-Methyl-N-(methylsulfonyl)benzamide , a representative compound of the N-Acyl-N-alkyl Sulfonamide (NASA) class. These structures are emerging as critical "tunable electrophiles" in chemical biology for lysine-targeted bioconjugation and covalent inhibition.

Executive Summary

N-Methyl-N-(methylsulfonyl)benzamide (Formula:

In modern drug discovery and proteomics, this compound serves as a model "NASA" (N-Acyl-N-Alkyl Sulfonamide) reagent. It functions as an acyl donor, capable of transferring the benzoyl group to nucleophilic lysine residues on proteins under physiological conditions, releasing N-methylmethanesulfonamide as a non-toxic leaving group.

Chemical Identity & Physicochemical Properties

Identification Data

| Parameter | Technical Specification |

| Systematic Name | N-Methyl-N-(methylsulfonyl)benzamide |

| Synonyms | N-Benzoyl-N-methylmethanesulfonamide; N-Mesyl-N-methylbenzamide |

| Molecular Formula | |

| Molecular Weight | 213.25 g/mol |

| SMILES | CN(C(=O)c1ccccc1)S(=O)(=O)C |

| InChI Key | Predicted:[1][2][3] XPDNMIQFBSJNJB-UHFFFAOYSA-N (Isomer dependent) |

| PubChem CID | Note: Specific N-methyl derivative is often indexed as a sub-structure or rare chemical. Closest analog CID: 11481292 (4-methyl isomer). |

Predicted Physicochemical Properties

| Property | Value | Note |

| Physical State | White to off-white crystalline solid | Standard for benzamides |

| Melting Point | 95 – 105 °C | Estimated based on analogs |

| Solubility | Soluble in DCM, DMSO, DMF, EtOAc | Poor water solubility (hydrophobic core) |

| LogP | ~1.1 | Lipophilic, membrane permeable |

| Reactivity | High electrophilicity at C=O | Hydrolytically stable at neutral pH; reactive vs amines |

Synthetic Pathways

The synthesis of N-Methyl-N-(methylsulfonyl)benzamide utilizes a convergent approach. The most robust method involves the N-acylation of N-methylmethanesulfonamide . This route avoids the formation of O-acylated byproducts common in other methods.

Primary Synthesis Protocol (N-Acylation)

Reaction: N-Methylmethanesulfonamide + Benzoyl Chloride

Reagents:

-

Substrate: N-Methylmethanesulfonamide (1.0 eq)

-

Acylating Agent: Benzoyl Chloride (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or LiHMDS

-

Solvent: Anhydrous THF or DMF

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF.

-

Deprotonation: Cool to 0°C. Add N-methylmethanesulfonamide (1.0 eq) dropwise (dissolved in THF). Stir for 30 min until

evolution ceases. The solution will become clear/cloudy as the anion forms. -

Acylation: Add Benzoyl Chloride (1.2 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Quench: Cool to 0°C and carefully quench with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Convergent synthesis workflow via base-mediated N-acylation of sulfonamide.

Reactivity & Applications (NASA Chemistry)

The core value of N-Methyl-N-(methylsulfonyl)benzamide lies in its "NASA" reactivity .

Mechanism of Action: Lysine Acylation

Unlike standard amides (unreactive) or acid chlorides (too reactive/unstable), the NASA scaffold sits in a "Goldilocks" zone. The electron-withdrawing sulfonyl group (

-

Selectivity: Highly selective for Lysine over Cysteine (unlike maleimides) and Serine/Threonine.

-

Kinetics: Reaction rates are tunable by altering the N-alkyl or sulfonyl substituents.

Reaction Pathway Diagram

Caption: Mechanism of NASA-mediated protein lysine acylation (bioconjugation).

Safety & Handling

While specific MSDS data for this derivative may be sparse, handle as a Potent Acylating Agent .

-

Hazards: Causes skin irritation and serious eye irritation (H315, H319). Potential respiratory sensitizer if inhaled.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis over months.

-

Deactivation: Quench excess reagent with Tris buffer or Ethanolamine.

References

-

Kawano, M., et al. (2021). N-Acyl-N-alkyl Sulfonamide (NASA) Chemistry for Modification and Covalent Inhibition of Endogenous Proteins. Journal of the American Chemical Society . [Link]

-

Dubois, L., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances . [Link]

-

PubChem Database . N-Acyl Sulfonamide Derivatives (General Class). National Center for Biotechnology Information. [Link]

Sources

Stability of N-methylated acyl sulfonamide linkers

An In-depth Technical Guide to the Stability of N-methylated Acyl Sulfonamide Linkers

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the chemical stability of N-methylated acyl sulfonamide linkers, a critical component in the design of advanced therapeutic conjugates. We will delve into the mechanistic underpinnings of their stability profile, provide field-proven experimental protocols for their evaluation, and present data-driven insights to inform rational drug design.

Introduction: The Critical Role of Linker Stability in Drug Conjugates

In the realm of targeted therapeutics, such as antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the cytotoxic payload is a linchpin of both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic index. However, upon reaching the target tissue or cell, the linker must be selectively cleaved to release the active drug. Acyl sulfonamides have emerged as a promising class of linkers due to their unique stability characteristics. The introduction of an N-methyl group to the sulfonamide nitrogen further modulates these properties, offering a fine-tuning mechanism for drug release kinetics. Understanding the stability of N-methylated acyl sulfonamide linkers is therefore paramount for the successful development of next-generation drug conjugates.

Chemical Structure and Inherent Properties

The N-methylated acyl sulfonamide linkage is characterized by a sulfonamide nitrogen that is substituted with both an acyl group and a methyl group. This specific substitution pattern has profound implications for the linker's chemical behavior.

-

Electronic Effects: The electron-withdrawing nature of the two adjacent sulfonyl and carbonyl groups significantly acidifies the N-H proton of an unsubstituted acyl sulfonamide, rendering it susceptible to base-catalyzed hydrolysis. N-methylation removes this acidic proton, which can enhance stability under certain physiological conditions by blocking this degradation pathway.

-

Steric Hindrance: The methyl group introduces steric bulk around the sulfonamide nitrogen, which can shield the adjacent carbonyl group from nucleophilic attack by water or enzymes, thereby contributing to increased stability.

Key Factors Governing Linker Stability

The stability of an N-methylated acyl sulfonamide linker is not absolute but is rather a function of its chemical environment. A thorough understanding of how these linkers behave under various physiological conditions is crucial for predicting their in vivo performance.

pH-Dependent Hydrolysis

While N-methylation can enhance stability compared to unsubstituted acyl sulfonamides, these linkers are not immune to hydrolysis, particularly at non-neutral pH. The mechanism of hydrolysis is typically initiated by a nucleophilic attack on the carbonyl carbon of the acyl group.

-

Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

-

Neutral Conditions: At physiological pH (around 7.4), the linker generally exhibits high stability, which is a desirable characteristic for systemic circulation.

-

Basic Conditions: In basic environments, the hydroxide ion acts as a potent nucleophile, accelerating the rate of hydrolysis.

The following diagram illustrates the general mechanism of hydrolysis for an N-methylated acyl sulfonamide linker.

Caption: General mechanism of hydrolytic cleavage of an N-methylated acyl sulfonamide linker.

Enzymatic Cleavage

Enzymatic degradation is a critical consideration for linkers intended for intracellular drug release. Certain proteases and esterases present in lysosomes or other cellular compartments can recognize and cleave specific linker motifs. The N-methylated acyl sulfonamide linkage itself is generally not a direct substrate for common proteases. However, the design of the overall linker construct, including the incorporation of enzyme-cleavable peptides (e.g., valine-citrulline), can be used to confer enzyme-specific release mechanisms. The stability of the N-methylated acyl sulfonamide in the presence of various enzymes, particularly those found in lysosomes, should be empirically determined.

Experimental Protocols for Stability Assessment

A multi-faceted approach is required to rigorously assess the stability of N-methylated acyl sulfonamide linkers. The following protocols provide a framework for these evaluations.

In Vitro Plasma Stability Assay

This assay is fundamental for predicting the linker's stability in systemic circulation.

Objective: To determine the half-life (t½) of the linker-drug conjugate in plasma from relevant species (e.g., human, mouse, rat).

Methodology:

-

Preparation: Prepare a stock solution of the test compound (linker-drug conjugate) in an appropriate solvent (e.g., DMSO).

-

Incubation: Spike the test compound into fresh plasma at a final concentration of 1-5 µM. Incubate at 37°C with gentle agitation.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Processing: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

-

Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of the remaining parent compound is plotted against time, and the half-life is calculated from the slope of the line.

Caption: A streamlined workflow for assessing in vitro plasma stability.

pH Liability Study

This study evaluates the linker's susceptibility to hydrolysis across a range of pH values.

Objective: To assess the stability of the linker at acidic, neutral, and basic pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, 9.0).

-

Incubation: Dissolve the test compound in each buffer and incubate at a controlled temperature (e.g., 37°C).

-

Time Points and Analysis: Follow the same time point sampling, quenching, and LC-MS/MS analysis as described in the plasma stability assay.

-

Data Analysis: Compare the degradation rates at different pH values to identify potential liabilities.

Data Presentation and Interpretation

The quantitative data generated from these stability studies should be presented in a clear and concise format to facilitate comparison and interpretation.

Table 1: Comparative Stability Data for a Hypothetical N-methylated Acyl Sulfonamide Linker

| Assay Condition | Half-life (t½) in hours | Interpretation |

| Human Plasma (37°C) | > 100 hours | High stability in circulation is predicted. |

| Mouse Plasma (37°C) | > 100 hours | Suitable for preclinical studies in mice. |

| pH 4.0 Buffer (37°C) | 48 hours | Potential for gradual release in acidic endosomal/lysosomal compartments. |

| pH 7.4 Buffer (37°C) | > 200 hours | Excellent stability at physiological pH. |

| pH 9.0 Buffer (37°C) | 24 hours | Susceptible to base-catalyzed hydrolysis. |

Conclusion and Future Directions

N-methylated acyl sulfonamide linkers represent a valuable tool in the design of drug conjugates, offering a balance of stability and controlled release. Their enhanced stability at physiological pH, attributed to the N-methylation, makes them suitable for applications requiring long systemic circulation times. However, their susceptibility to hydrolysis under acidic or basic conditions, and the potential for enzymatic cleavage when combined with other motifs, must be carefully evaluated on a case-by-case basis. The experimental framework provided in this guide offers a robust starting point for these critical investigations. Future research in this area will likely focus on further structural modifications to the acyl sulfonamide backbone to achieve even greater control over release kinetics, leading to the development of safer and more effective targeted therapies.

References

-

Title: Linker Technologies for Antibody-Drug Conjugates Source: ACS Publications URL: [Link]

-

Title: The impact of N-substitution on the properties of sulfonamides in medicinal chemistry Source: Royal Society of Chemistry URL: [Link]

-

Title: Acyl Sulfonamide-Based Linkers for Antibody-Drug Conjugates Source: American Chemical Society URL: [Link]

-

Title: Plasma Stability of Linkers Source: Creative Biolabs URL: [Link]

-

Title: In vitro stability of antibody-drug conjugates Source: Bioanalysis Zone URL: [Link]

Methodological & Application

Protocol for N-acylation of N-methylmethanesulfonamide

Application Note: Strategic N-Acylation of N-Methylmethanesulfonamide

Executive Summary

The N-acylation of N-methylmethanesulfonamide (CAS: 1184-85-6) presents a distinct synthetic challenge compared to primary sulfonamides. The introduction of the N-methyl group removes the second acidic proton, raising the

This guide details two high-fidelity protocols designed to overcome these electronic and steric barriers:

-

Method A (Kinetic Control): Irreversible deprotonation using Sodium Hydride (NaH) followed by reaction with an Acid Chloride.

-

Method B (Thermodynamic/Catalytic): DMAP-catalyzed coupling with Carboxylic Acids using EDC.

Mechanistic Insight & Strategic Analysis

The Nucleophilicity Paradox

The target reaction involves transforming a secondary sulfonamide into a tertiary N-acyl sulfonamide (

-

Electronic Deactivation: The sulfonyl group (

) is strongly electron-withdrawing, delocalizing the nitrogen lone pair and rendering it a poor nucleophile. -

Steric Hindrance: The N-methyl group adds bulk, impeding the approach of the electrophile.

-

Acidity Shift: Unlike primary sulfonamides (

), N-methylmethanesulfonamide has a calculated

Solution: We must either generate the "hard" anion quantitatively (Method A) or use a hyper-nucleophilic acyl transfer catalyst (Method B).

Caption: Mechanistic pathway for Method A showing irreversible deprotonation to maximize nucleophilicity.

Protocol A: The "Gold Standard" (NaH + Acid Chloride)

Best for: Robust substrates, scale-up, and simple acid chlorides. Mechanism: Irreversible deprotonation.

Reagents & Materials

| Reagent | Equivalents | Role |

| N-methylmethanesulfonamide | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Strong Base |

| Acid Chloride ( | 1.1 - 1.2 | Electrophile |

| THF (Anhydrous) | [0.2 M] | Solvent |

| Ammonium Chloride ( | Excess | Quench |

Step-by-Step Procedure

-

Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere throughout.

-

Base Suspension: Add NaH (1.2 equiv) to the flask. Wash with dry hexanes (

) to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous THF. -

Deprotonation (Critical Step):

-

Cool the suspension to 0 °C .

-

Add N-methylmethanesulfonamide (1.0 equiv) dropwise (if liquid) or as a solution in minimal THF.

-

Observation: Evolution of

gas. -

Wait: Stir at 0 °C for 15 mins, then warm to Room Temperature (RT) for 30 mins. The solution should become clear or slightly cloudy, indicating formation of the sodium salt.

-

-

Acylation:

-

Cool the mixture back to 0 °C .

-

Add the Acid Chloride (1.1 equiv) dropwise.

-

Note: The reaction is often exothermic.

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS.

-

Target: Disappearance of the sulfonamide peak.

-

-

Workup:

-

Quench carefully with saturated aq.

at 0 °C.[1] -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Carbodiimide Coupling (EDC + DMAP)

Best for: Complex carboxylic acids, acid-sensitive substrates, or when acid chlorides are unstable. Mechanism: DMAP-catalyzed acyl transfer via N-acylpyridinium intermediate.

Reagents & Materials

| Reagent | Equivalents | Role |

| Carboxylic Acid ( | 1.0 | Substrate |

| N-methylmethanesulfonamide | 1.2 | Nucleophile |

| EDC | 1.5 | Coupling Agent |

| DMAP | 1.2 - 1.5 | Catalyst/Base |

| DCM (Dichloromethane) | [0.1 - 0.2 M] | Solvent |

Step-by-Step Procedure

-

Activation: In a clean flask, dissolve the Carboxylic Acid (1.0 equiv) and N-methylmethanesulfonamide (1.2 equiv) in dry DCM.

-

Catalyst Addition: Add DMAP (1.2 equiv). Stir for 5 minutes.

-

Note: Unlike standard amide couplings where DMAP is catalytic (0.1 eq), sulfonamide coupling requires stoichiometric or high-loading DMAP to drive the equilibrium and act as a base for the sulfonamide proton.

-

-

Coupling:

-

Cool to 0 °C .

-

Add EDC

HCl (1.5 equiv) in one portion.

-

-

Reaction: Warm to RT and stir for 12–18 hours.

-

Monitoring: This reaction is slower than Method A. If stalling occurs, add 0.5 equiv more EDC.

-

-

Workup (Crucial for EDC removal):

-

Dilute with DCM.[2]

-

Wash with 0.5 M HCl (removes DMAP and unreacted EDC/Urea). Caution: Ensure product is stable to mild acid.

-

Wash with Saturated

(removes unreacted carboxylic acid). -

Dry over

and concentrate.

-

Comparative Analysis & Troubleshooting

Decision Matrix

| Feature | Method A (NaH/Acid Chloride) | Method B (EDC/DMAP) |

| Reaction Rate | Fast (< 4 hours) | Slow (12–24 hours) |

| Substrate Scope | Simple alkyl/aryl groups | Complex/Chiral acids |

| Moisture Sensitivity | High (Requires dry THF) | Moderate |

| Purification | Easy (Clean conversion) | Requires removal of urea byproducts |

| Yield (Typical) | 85–95% | 60–80% |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (Method A) | Incomplete deprotonation. | Ensure NaH quality (not hydrolyzed). Increase deprotonation time at RT before adding electrophile. |

| Hydrolysis of Product | Workup too basic. | N-acyl sulfonamides can be base-labile. Use neutral or slightly acidic workups ( |

| Low Yield (Method B) | Sulfonamide nucleophilicity too low. | Switch to DCC (stronger activation) or use Method A . Alternatively, use CDI (Carbonyldiimidazole) in refluxing THF. |

| O-Acylation vs N-Acylation | Ambident nucleophile attack. | Rare for sulfonamides, but if observed, switch to non-polar solvent (Toluene) and Method A to favor N-alkylation (Hard-Soft Acid Base theory). |

Workflow Visualization

Caption: Decision tree for selecting the optimal synthesis route based on reagent availability.

References

-

Katritzky, A. R., et al. (2004).[3] "Synthesis of N-acylsulfonamides using N-acylbenzotriazoles." Arkivoc, (xii), 14-22.[3] (Demonstrates NaH mediated acylation of N-methyl sulfonamides).

-

Liu, J. T., et al. (2023).[2][4] "Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides." Synthesis, 55, 2353-2360.[4] (Provides modern protocols for NaH/THF usage with sulfonamide-like nucleophiles).

-

ChemicalBook. (2023). "N-Methylmethanesulfonamide Properties and Reactivity Profile.

-

Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][5] Tetrahedron, 61(46), 10827-10852. (Comprehensive review covering EDC/DMAP mechanisms relevant to difficult couplings).

Sources

- 1. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]

- 2. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized Protocols for the N-Sulfonylation of N-Methylbenzamide

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of N-alkyl-N-acylsulfonamides via the direct sulfonylation of secondary amides is a critical transformation in medicinal chemistry. This structural motif is frequently utilized to modulate physicochemical properties, such as lipophilicity and hydrogen-bonding capability, in drug development [1].

Unlike primary or secondary amines, which readily react with methanesulfonyl chloride (MsCl) in the presence of mild amine bases (e.g., triethylamine or DIPEA), secondary amides like N-methylbenzamide are inherently poor nucleophiles. This diminished reactivity stems from the resonance stabilization of the amide bond, which delocalizes the nitrogen lone pair into the adjacent carbonyl oxygen.

The Causality of Base Selection: The pKa of a typical secondary benzamide is approximately 15–16 in aqueous conditions (and >23 in polar aprotic solvents). Therefore, weak bases are thermodynamically incapable of deprotonating the amide. To achieve efficient N-sulfonylation, a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LHMDS) is required [3].

-

Irreversible Deprotonation: NaH irreversibly deprotonates the amide, driven by the evolution of hydrogen gas, shifting the equilibrium entirely to generate a highly nucleophilic amide anion.

-

Electrophilic Trapping: The resulting anion attacks the highly reactive electrophilic sulfur atom of MsCl [2]. Maintaining the reaction at 0 °C during this phase is critical to minimize side reactions, such as the degradation of MsCl or competitive O-sulfonylation.

Mechanistic pathway for the base-mediated N-sulfonylation of N-methylbenzamide.

Experimental Design & Reagent Selection

Selecting the correct base and solvent system is the primary determinant of yield and purity in amide sulfonylation. Table 1 summarizes the performance of various base systems.

Table 1: Comparison of Base Systems for Amide Sulfonylation

| Base System | Solvent | Temp Profile | Time | Expected Yield | Practical Considerations |

| NaH (60% in oil) | THF or DMF | 0 °C to RT | 2–4 h | 80–95% | Gold standard ; heterogeneous; requires careful quenching to avoid violent exotherms. |

| LHMDS (1.0 M) | THF | -78 °C to RT | 2–4 h | 75–90% | Homogeneous alternative; excellent for highly moisture-sensitive substrates. |

| Et₃N + DMAP | DCM | 0 °C to Reflux | 12–24 h | < 30% | Not recommended for secondary amides; sluggish kinetics and poor conversion. |

Experimental Workflow & Protocols

Step-by-step experimental workflow for NaH-mediated sulfonylation.

Protocol A: Sodium Hydride (NaH) Mediated Sulfonylation (Recommended)

This method provides the most robust and scalable approach for the N-sulfonylation of N-methylbenzamide.

Reagents:

-

N-Methylbenzamide: 1.0 equivalent (eq)

-

Sodium Hydride (60% dispersion in mineral oil): 1.5 eq

-

Methanesulfonyl Chloride (MsCl): 1.5 eq

-

Anhydrous Tetrahydrofuran (THF): 0.2 M relative to substrate

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with dry Nitrogen (N₂) or Argon.

-

Substrate Dissolution: Dissolve N-methylbenzamide (1.0 eq) in anhydrous THF to achieve a 0.2 M solution. Cool the solution to 0 °C using an ice-water bath.

-

Deprotonation: Carefully add NaH (1.5 eq) in small portions. (Causality: Stepwise addition controls the rate of hydrogen gas evolution and prevents localized exotherms). Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the amide anion.

-

Electrophile Addition: Dilute MsCl (1.5 eq) in a small volume of anhydrous THF (1–2 mL) and add it dropwise to the reaction mixture over 5–10 minutes via syringe. (Causality: Adding MsCl dropwise at 0 °C prevents the rapid degradation of the electrophile and minimizes competitive O-sulfonylation).

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.

-

Quench: Once complete, cool the mixture back to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). (Causality: NH₄Cl provides a mild proton source that safely neutralizes NaH without the violent, explosive reactivity associated with adding neat water).

-

Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and water. Separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of 10% to 40% EtOAc in Hexanes) to afford pure N-methyl-N-(methylsulfonyl)benzamide.

Trustworthiness & Self-Validating Systems

To ensure experimental integrity, the following self-validating controls and safety measures must be integrated into the workflow:

-

In-Process Monitoring (LC-MS Quench Prep): To ensure accurate in-process monitoring, a self-validating quench method must be used. When withdrawing a 10 µL reaction aliquot, immediately dilute it into 100 µL of methanol. Methanol instantly quenches unreacted MsCl (forming methyl methanesulfonate) and neutralizes the amide anion. This prevents artificial conversion from occurring inside the LC-MS vial, ensuring the chromatogram accurately reflects the reactor's true conversion state.

-

Safety Considerations (NaH): Sodium hydride is a pyrophoric solid that reacts violently with moisture to release explosive hydrogen gas. Always handle under an inert atmosphere. Ensure all glassware and solvents are strictly anhydrous.

-

Safety Considerations (MsCl): Methanesulfonyl chloride is highly toxic, corrosive, and a potent lachrymator. Perform all transfers inside a properly ventilated fume hood.

-

Troubleshooting Incomplete Conversion: If starting material remains after 4 hours, the amide was likely not fully deprotonated. This is almost always caused by trace moisture in the THF consuming the NaH. Ensure the use of freshly dispensed anhydrous solvent.

References

-

Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity Source: PubMed Central (PMC) / bioRxiv URL:[Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity Source: Chinese Chemical Society (CCS Publishing) URL:[Link]

N-Methyl-N-(methylsulfonyl)benzamide in Ligand-Directed Covalent Modification: Mechanisms, Applications, and Protocols

Executive Summary & Mechanistic Paradigm

In the realm of targeted covalent inhibitors (TCIs) and targeted protein degradation (TPD), accessing proteins that lack traditional druggable pockets remains a formidable challenge. Historically, covalent drug discovery has relied heavily on cysteine-reactive electrophiles (e.g., acrylamides). However, cysteines are relatively rare on protein surfaces. Lysine is highly abundant, but its ε-amino group is predominantly protonated (~99.9%) at physiological pH, rendering it a poor nucleophile and notoriously difficult to target selectively.

As a Senior Application Scientist, I approach this thermodynamic hurdle not by increasing the intrinsic reactivity of the electrophile—which would lead to off-target toxicity—but by leveraging effective molarity . The N-acyl-N-alkyl sulfonamide (NASA) warhead, specifically its core structural motif N-methyl-N-(methylsulfonyl)benzamide , elegantly solves this problem[1].

When a ligand functionalized with a NASA warhead binds to its target, the local concentration of the proximal lysine drastically increases relative to the electrophile. This proximity-driven acceleration overcomes the high activation energy of the protonated lysine, triggering a rapid acyl transfer. The lysine attacks the benzamide carbonyl, forming a highly stable amide bond, while the N-methyl-methanesulfonamide acts as a stable leaving group[2].

Proximity-driven acyl transfer mechanism of NASA probes targeting lysine residues.

Comparative Advantages of NASA Chemistry

To understand why N-methyl-N-(methylsulfonyl)benzamide is superior for Ligand-Directed Covalent Modification (LDCM), we must benchmark it against traditional covalent warheads. The table below summarizes the kinetic and thermodynamic profiles that dictate experimental choices in probe design[1],[3].

| Warhead Chemistry | Target Amino Acid | Intrinsic Reactivity (Aqueous) | Proximity Reaction Rate ( | Reversibility | Primary Application |

| Acrylamide | Cysteine | Moderate | ~10 - 10³ M⁻¹ s⁻¹ | Irreversible | Kinase Inhibitors |

| Sulfonyl Fluoride | Tyr, Lys, His | High | ~10² M⁻¹ s⁻¹ | Irreversible | ABPP, Broad Profiling |

| NHS Ester | Lysine | Very High | N/A (Non-specific) | Irreversible | In vitro bioconjugation |

| NASA (e.g., N-methyl-N-(methylsulfonyl)benzamide) | Lysine | Very Low | ~10⁴ M⁻¹ s⁻¹ | Irreversible | LDCM, Covalent PROTACs |

Causality in Design: The extremely low intrinsic reactivity of the NASA group in bulk solvent ensures that it does not indiscriminately label off-target proteins. However, upon target engagement, the proximity reaction rate (

Self-Validating Experimental Workflow

To ensure scientific integrity, any protocol utilizing NASA chemistry must be a self-validating system . This means the workflow must inherently differentiate between true proximity-driven LDCM and non-specific electrophilic degradation.

Self-validating experimental workflow for NASA-based covalent probe development.

Detailed Application Protocols

The following protocols detail the in vitro validation and kinetic profiling of a synthesized NASA-ligand probe.

Protocol A: In Vitro Kinetic Profiling of Covalent Labeling

Objective: Determine the rate and extent of covalent modification of the target protein by the NASA probe.

Materials:

-

Recombinant target protein (purified, 10 µM stock in PBS).

-

NASA probe (10 mM stock in anhydrous DMSO).

-

Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

Step-by-Step Methodology:

-

Preparation: Dilute the recombinant protein to a final concentration of 1 µM in Reaction Buffer.

-

Causality: HEPES is used instead of Tris because Tris contains a primary amine that can act as a competing nucleophile, leading to false-negative labeling. pH 7.4 is strictly maintained to mimic physiological lysine protonation states.

-

-

Initiation: Add the NASA probe to a final concentration of 5 µM (ensure final DMSO concentration remains <1% v/v to prevent protein denaturation).

-

Time-Course Sampling: Incubate the mixture at 37°C. Remove 10 µL aliquots at specific time points (0, 5, 15, 30, 60, and 120 minutes).

-

Quenching: Immediately mix each aliquot with 4X SDS-PAGE loading buffer containing β-mercaptoethanol and boil at 95°C for 5 minutes.

-

Causality: Boiling in SDS denatures the protein, instantly destroying the 3D binding pocket. This abolishes the "proximity effect," immediately halting the ligand-directed NASA reaction and freezing the kinetic state[4].

-

-

Analysis: Resolve samples via SDS-PAGE. If the probe contains a fluorophore, visualize via in-gel fluorescence. Otherwise, utilize Western blotting or intact mass spectrometry to quantify the shift in molecular weight.

Protocol B: The Self-Validating Competition Assay

Objective: Prove that the covalent modification is strictly ligand-directed (proximity-driven) and not a result of non-specific electrophilic attack.

Step-by-Step Methodology:

-

Pre-incubation: Prepare two parallel reactions containing 1 µM target protein. To Reaction 1 (Control), add vehicle (DMSO). To Reaction 2 (Competition), add 50 µM of a known, high-affinity reversible ligand for the target protein.

-

Equilibration: Incubate both reactions at 37°C for 30 minutes.

-

Causality: This allows the reversible ligand to reach thermodynamic equilibrium, fully occupying the binding pocket.

-

-

Probe Addition: Add 5 µM of the NASA probe to both reactions. Incubate for 60 minutes at 37°C.

-

Quench and Analyze: Quench with SDS loading buffer and analyze via SDS-PAGE/intact MS.

-

Validation Checkpoint: In Reaction 1, >90% of the protein should be covalently modified. In Reaction 2, covalent modification must be completely abolished. If Reaction 2 still shows labeling, the NASA probe is too intrinsically reactive and is modifying the protein non-specifically[5].

-

Protocol C: LC-MS/MS Mapping of the Modification Site

Objective: Identify the exact lysine residue modified by the N-methyl-N-(methylsulfonyl)benzamide warhead.

Step-by-Step Methodology:

-

Digestion: Subject the covalently modified protein (from Protocol A) to in-solution trypsin digestion overnight at 37°C.

-

Causality: Trypsin cleaves at the C-terminal side of Lysine and Arginine. Because the NASA warhead covalently acylates the ε-amino group of the target lysine, that specific lysine loses its positive charge and is no longer recognized by trypsin. This results in a predictable "missed cleavage" in the mass spec data.

-

-

Desalting: Clean up the peptides using C18 ZipTips.

-

LC-MS/MS Analysis: Run the sample on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Interpretation: Search the raw data against the target protein sequence. Set a variable modification on Lysine corresponding to the mass of the acyl-ligand adduct (Note: Do not include the mass of the N-methyl-methanesulfonamide leaving group, as it departs during the reaction)[3].

-

Validation Checkpoint: The identification of a single modified lysine residue proximal to the known binding pocket confirms the precise spatial geometry of the LDCM event.

-

References